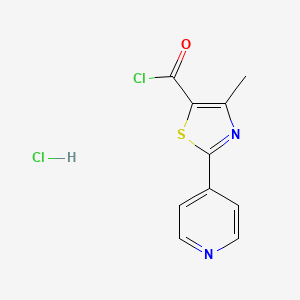

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride

Description

Chemical Identity and Nomenclature

4-Methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride is a heterocyclic compound with a molecular formula C₁₀H₈Cl₂N₂OS and a molecular weight of 275.147 g/mol . Its IUPAC name reflects the connectivity of functional groups: a 4-methylthiazole ring fused to a pyridine moiety at the 2-position, with a carbonyl chloride group at the 5-position and a hydrochloride counterion.

Key identifiers include :

| Property | Value |

|---|---|

| CAS Number | 953408-88-3 |

| PubChem CID | 24229588 |

| SMILES Notation | CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)Cl.Cl |

| MDL Number | MFCD09879910 |

| InChI Key | XERFFSPGBNKEDT-UHFFFAOYSA-N |

This compound is also recognized by synonyms such as 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride and 5-thiazolecarbonylchloride, 4-methyl-2-4-pyridinyl-, hydrochloride 1:1 .

Historical Context of Thiazole-Pyridine Hybrid Compounds

The synthesis and application of thiazole-pyridine hybrids have evolved significantly since their initial exploration in the 1980s. Early studies focused on establishing synthetic routes, such as cyclocondensation reactions between thioureas and α,β-unsaturated ketones. By the 2000s, researchers began investigating their biological potential, particularly in anticancer and antimicrobial therapies.

Key milestones include :

These hybrids leverage the electronic properties of pyridine (aromatic, electron-deficient) and the bioactivity of thiazole (common in drugs like penicillin).

Significance in Heterocyclic Chemistry Research

The compound’s significance stems from its dual heterocyclic framework, which enhances reactivity and bioactivity. Thiazole’s sulfur atom participates in hydrogen bonding and π-π interactions, while pyridine’s nitrogen facilitates coordination with metal ions.

Structural and Functional Properties :

| Feature | Thiazole Component | Pyridine Component |

|---|---|---|

| Electronic Profile | Electron-rich sulfur for nucleophilic attack | Electron-deficient nitrogen for electrophilic reactions |

| Biological Relevance | Found in antibiotics (e.g., cephalosporins) | Present in vitamins (e.g., niacin) and kinase inhibitors |

| Reactivity | Susceptible to electrophilic substitution at C5 | Enables coordination with transition metals |

Applications in Research :

Properties

IUPAC Name |

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS.ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERFFSPGBNKEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640300 | |

| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953408-88-3 | |

| Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The core thiazole structure is typically synthesized using the Hantzsch thiazole synthesis. This involves condensation of a pyridin-4-yl thioamide with an α-haloketone. For example:

- Reactants :

- Pyridin-4-yl thioamide (e.g., pyridine-4-carbothioamide)

- α-Haloketone (e.g., ethyl 2-chloroacetoacetate)

- Conditions :

- Intermediate : Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (yield: 70–85%).

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid, which is then oxidized:

Conversion to Acyl Chloride

The carboxylic acid is converted to acyl chloride using chlorinating agents:

- Reagents :

- Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane.

- Conditions :

- Stir at 25–30°C for 4–6 hours under anhydrous conditions.

- Yield: 80–85%.

Hydrochloride Salt Formation

The acyl chloride is treated with HCl to form the hydrochloride salt:

- Method :

Data Table: Key Reaction Parameters and Outcomes

Critical Analysis of Methodologies

- Hantzsch Synthesis : Preferred for scalability and moderate conditions.

- TEMPO/NaOCl Oxidation : Superior selectivity and milder conditions compared to PCC.

- Chlorinating Agents : SOCl₂ is cost-effective but requires strict moisture control; oxalyl chloride offers higher purity.

Chemical Reactions Analysis

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. These reactions typically require mild to moderate conditions and can be catalyzed by bases or acids.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Hydrolysis: The acid chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid. This reaction occurs readily in the presence of water or aqueous solutions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield an amide, while hydrolysis would produce the carboxylic acid.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 4-methyl-2-pyridin-4-yl-1,3-thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Properties

Thiazole derivatives have been investigated for their anticancer activities. Some studies suggest that the incorporation of pyridine and thiazole moieties can enhance the cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

3. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, thiazole-based compounds have been studied for their ability to inhibit enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes .

Synthetic Applications

1. Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it suitable for nucleophilic substitution reactions, allowing the formation of various derivatives that can be tailored for specific applications .

2. Material Science

Due to its unique structural features, 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride; hydrochloride can be utilized in creating novel materials with specific electronic or optical properties. Research into polymer composites incorporating thiazole derivatives is ongoing .

Case Studies

Mechanism of Action

The mechanism of action of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring’s aromaticity allows it to participate in π-π interactions, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiazole Core

Compound A : 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride (CAS 54001-18-2)

- Structure : Replaces the pyridin-4-yl group with a phenyl ring.

- Molecular Formula: C₁₁H₈ClNOS (MW: 237.71 g/mol) .

- Key Differences: Solubility: Lacks the pyridine nitrogen, reducing hydrogen-bonding capacity and polar solubility compared to the target compound. Applications: Primarily used in non-polar organic syntheses due to reduced polarity .

Compound B : 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl Chloride (CAS 477291-09-1)

- Structure : Features a trifluoromethyl-substituted phenyl group.

- Key Differences :

Variations in Functional Groups

Compound C : 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl Chloride (CAS 117724-64-8)

- Structure : Trifluoromethyl group at position 4 of the thiazole ring.

- Thermal Stability: Higher thermal stability due to strong C-F bonds, making it suitable for high-temperature syntheses .

Compound D : 2-(2,3-Dihydrobenzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl Chloride

- Structure : Substituted with a dihydrobenzofuranyl group.

- Key Differences :

Salt Forms and Counterion Effects

Compound E : Pioglitazone Hydrochloride (CAS 112529-15-4)

- Structure: Thiazolidinedione core with a benzyl-phenoxy substituent.

- Key Differences :

Research and Industrial Implications

- Pharmaceuticals : The pyridinyl-thiazole scaffold in the target compound is critical for kinase inhibition, as seen in CDK2/cyclin A inhibitors . Analogs with -CF₃ groups (Compound B) may improve target binding affinity.

- Material Science : The hydrochloride salt form enhances solubility for crystallography studies, as demonstrated in SHELX-refined structures .

- Cost and Availability : The target compound is priced at ¥69,700/g (1g scale), reflecting its niche applications, whereas phenyl analogs (Compound A) are cheaper (€103/g) .

Biological Activity

4-Methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride; hydrochloride (CAS No. 953408-88-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including its anticancer properties and interactions with specific receptors.

The compound has the following chemical characteristics:

- Molecular Formula : C10H8Cl2N2OS

- Molecular Weight : 275.147 g/mol

- IUPAC Name : 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride; hydrochloride

- Purity : Typically around 90% .

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:

1. Antitumor Activity

Thiazole derivatives have been widely studied for their anticancer properties. The compound under review has shown promising results in various studies:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have demonstrated IC50 values indicating potent activity against cancer cells, often lower than standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Methyl-2-pyridin-4-yl-thiazole | A431 (human epidermoid carcinoma) | <1.98 |

| 4-Methyl-2-pyridin-4-yl-thiazole | Jurkat (T-cell leukemia) | <1.61 |

The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance cytotoxicity, particularly when electron-donating groups are present .

2. Modulation of AMPA Receptors

Recent studies have highlighted the role of thiazole compounds in modulating AMPA receptors, which are crucial for synaptic transmission in the central nervous system:

- Negative Allosteric Modulation : The compound has been identified as a potential negative allosteric modulator of GluA2 AMPA receptors. This modulation may provide therapeutic avenues for neurological disorders by altering receptor activity without directly antagonizing it .

3. Anticonvulsant Properties

Thiazoles have also been explored for their anticonvulsant activities:

- Efficacy in Animal Models : Certain thiazole derivatives have shown effectiveness in reducing seizure activity in animal models, suggesting potential for developing new anticonvulsant medications .

Case Studies and Research Findings

A selection of case studies illustrates the diverse applications and findings related to this compound:

- Anticancer Studies : A study examined a series of thiazole derivatives, including the target compound, demonstrating significant growth inhibition in various cancer cell lines through MTT assays .

- GluA2 Receptor Interaction : Research involving docking simulations has elucidated how the compound interacts with AMPA receptors, indicating potential pathways for drug development targeting neurological conditions .

- Anticonvulsant Research : In a comparative study of thiazole derivatives' anticonvulsant properties, the target compound showed promise in preclinical models, warranting further exploration into its mechanism of action .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride to improve yield and purity?

- Methodological Approach :

- Use factorial design experiments to evaluate variables like reaction temperature, stoichiometry of phosphorus pentachloride (for chlorination), and solvent polarity .

- Monitor intermediates via thin-layer chromatography (TLC) to track reaction progression and minimize side products (e.g., incomplete chlorination) .

- Purify crude products using recrystallization in ethanol/water mixtures, leveraging solubility differences of thiazole derivatives .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Approach :

- Confirm the carbonyl chloride moiety via Fourier-transform infrared spectroscopy (FT-IR) (C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

- Validate the pyridinyl-thiazole core using nuclear magnetic resonance (NMR) , particularly ¹H NMR for aromatic protons and ¹³C NMR for quaternary carbons .

- Assess purity with high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient elution .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Approach :

- Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) to identify degradation pathways (e.g., hydrolysis of the carbonyl chloride group) .

- Use mass spectrometry (MS) to detect degradation products, such as hydrolyzed carboxylic acid derivatives .

- Store the compound in desiccated, amber vials at –20°C to minimize moisture and light-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Approach :

- Perform density functional theory (DFT) calculations to model the electrophilicity of the carbonyl chloride group and predict reactivity with amines or alcohols .

- Validate computational predictions experimentally via kinetic studies , measuring reaction rates with varying nucleophiles (e.g., primary vs. secondary amines) .

- Characterize intermediates using electrospray ionization mass spectrometry (ESI-MS) to identify transient species .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Approach :

- Systematically test solubility in binary solvent systems (e.g., DMSO/water, THF/hexane) using dynamic light scattering (DLS) to detect aggregation .

- Correlate solubility with Hansen solubility parameters to identify optimal solvents for reaction or formulation .

- Publish detailed protocols specifying temperature, agitation, and equilibration time to standardize future studies .

Q. What advanced strategies can quantify trace impurities in bulk samples?

- Methodological Approach :

- Develop a stability-indicating HPLC method with UV/Vis detection (λ = 254 nm) to separate and quantify degradation products (e.g., hydrolyzed or oxidized species) .

- Validate the method per ICH Q2(R1) guidelines , including specificity, linearity (R² > 0.995), and precision (%RSD < 2.0) .

- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify impurities at parts-per-million (ppm) levels .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Approach :

- Apply molecular docking to screen virtual libraries of thiazole-carbonyl chloride derivatives against target proteins (e.g., kinases or GPCRs) .

- Optimize ADMET properties using QSAR models to predict bioavailability and toxicity .

- Synthesize top candidates and validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.